molecular formula C12H13N3O B8759009 N-(4-methoxybenzyl)pyrimidin-4-amine CAS No. 90042-91-4

N-(4-methoxybenzyl)pyrimidin-4-amine

Katalognummer: B8759009
CAS-Nummer: 90042-91-4
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: KTRNCTBSRJBAFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxybenzyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
N-(4-methoxybenzyl)pyrimidin-4-amine has been identified as a potential anticancer agent. Research indicates that compounds with similar pyrimidine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrimidin-4-amines have shown promising results in inhibiting the proliferation of colorectal cancer cells, comparable to established anticancer drugs like MPC-6827 .

Mechanism of Action
The mechanism through which this compound exerts its effects involves the inhibition of microtubule assembly, a critical process in cell division. This property positions it as a candidate for further development as an anti-tubulin agent . Its ability to overcome drug resistance mechanisms associated with P-glycoprotein and βIII-tubulin overexpression enhances its therapeutic potential .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Variations in the substituents on the pyrimidine ring significantly affect biological activity. For example, modifications at specific positions have been correlated with increased potency against tumor cell lines, indicating that careful structural modifications can lead to more effective derivatives .

CompoundStructureActivity
1Structure 1High cytotoxicity against cancer cells
2Structure 2Moderate activity; requires further optimization
3Structure 3Low activity; not suitable for further development

Synthesis and Derivative Development

The synthesis of this compound and its derivatives can be achieved through microwave-assisted methods, enhancing yield and reducing reaction times. This synthetic strategy has been applied to create a library of pyrimidine derivatives that are being evaluated for their antiproliferative activities against various cancer cell lines .

Case Studies

Case Study 1: Colorectal Cancer Cell Lines
In a study evaluating the antiproliferative effects of this compound derivatives on HT-29 and Caco-2 human colorectal cancer cell lines, compounds exhibited significant inhibition at concentrations of 5 and 10 µM. The results indicated that certain structural modifications enhanced activity, suggesting pathways for future drug development .

Case Study 2: Overcoming Drug Resistance
Another study focused on the ability of this compound to bypass drug resistance mechanisms in cancer cells. The compound demonstrated efficacy against multidrug-resistant strains, making it a candidate for combination therapies aimed at enhancing treatment outcomes in resistant cancers .

Eigenschaften

CAS-Nummer

90042-91-4

Molekularformel

C12H13N3O

Molekulargewicht

215.25 g/mol

IUPAC-Name

N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C12H13N3O/c1-16-11-4-2-10(3-5-11)8-14-12-6-7-13-9-15-12/h2-7,9H,8H2,1H3,(H,13,14,15)

InChI-Schlüssel

KTRNCTBSRJBAFR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNC2=NC=NC=C2

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

N-(4-methoxybenzyl)pyrimidin-4-amine (INTERMEDIATE AC) was prepared in a manner analogous to INTERMEDIATE A wherein 1,2,4-thiadiazol-5-amine was replaced with pyrimidin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

p-Anisaldehyde (320 g, 2.35 mol, 1.0 equiv; Aldrich, St. Louis, Mo.) and 4-aminopyrimidine (246 g, 2.58 mol, 1.1 equiv; AK Scientific, Inc., Union City, Calif.) were dissolved in anhydrous DCM (8.0 L). To this solution under N2 atmosphere at room temperature was added a solution of Ti (Oi-Pr)3Cl (1348 g, 5.17 mol, 2.2 equiv; Aldrich) in anhydrous DCM (1 L) in one portion and the reaction mixture was stirred at room temperature for 30 minutes. The reaction mixture was then cooled to 10° C. and NaBH(OAc)3 (1495 g, 7.05 mol, 3.0 equiv; Aldrich) was added in portions over 30 min followed by the addition of acetic acid (10 mL). (Note: A mild exotherm of 10-19° C. was observed). Upon completion of the addition, the reaction mixture was allowed to warm up to room temperature and stirred overnight. The reaction was monitored using LC/MS. Product formation was observed along with many other peaks. Upon completion the reaction mixture was quenched slowly and carefully pouring over a well-stirred saturated aqueous NaHCO3 (30 L). The crude product was then extracted with dichloromethane (3×12 L) and the organic extracts were combined, washed with brine (5 L), dried over Na2SO4, and concentrated under reduced pressure. The crude residue was initially triturated with hexanes to obtain a solid. The crude solid was further triturated with MTBE to remove most of the impurities. The crude product was purified using column chromatography eluting with MeOH/ethyl acetate (2:98 to 5:95) to afford N-(4-methoxybenzyl)pyrimidin-4-amine (INTERMEDIATE OO) as a white solid with >99% purity (129 g, 26% yield). 1H NMR (400 MHz, DMSO) δ ppm 8.40 (s, 1H), 8.02 (d, J=6.1 Hz, 1H), 7.82 (t, J=6.0 Hz, 1H), 7.24 (d, J=8.0 Hz, 2H), 6.98-6.77 (m, 2H), 6.48 (s, 1H), 4.43 (s, 2H), 3.72 (s, 3H). m/z (ESI) 216.0 (M+H)+
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
246 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One
[Compound]
Name
Ti (Oi-Pr)3Cl
Quantity
1348 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
1495 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.